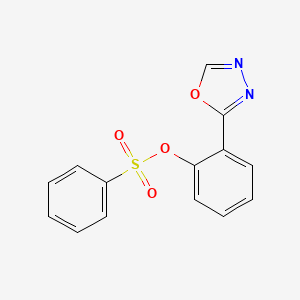

2-(1,3,4-Oxadiazol-2-yl)phenyl benzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which includes compounds similar to 2-(1,3,4-Oxadiazol-2-yl)phenyl benzenesulfonate, involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Synthesis and Antimicrobial Activity : Compounds bearing the 1,3,4-oxadiazole moiety, such as derivatives of 2-(1,3,4-Oxadiazol-2-yl)phenyl benzenesulfonate, have shown significant antimicrobial and anti-HIV activities. The synthesis of these compounds involves chlorosulfonation and spectral analysis to confirm their structures. Their biological activities are attributed to the presence of the 1,3,4-oxadiazole ring, which is known for its biological relevance (Iqbal et al., 2006; Khalid et al., 2016).

Structural Analysis and Chemical Properties

- Crystal Structure and DFT Calculations : Studies on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, including their crystal structure via X-ray diffraction and computational density functional theory (DFT) calculations, offer insights into their reactive sites and molecular interactions. These analyses contribute to understanding the chemical behavior and potential applications of such compounds in various fields (Kumara et al., 2017).

Photophysical and Electrochemical Studies

- Excited State Luminescence : The excited state luminescence and electroplex formation of multi-(5-phenyl-1,3,4-oxadiazo-2-yl)benzenes have been explored for their potential in organic electronics, particularly in organic light-emitting diodes (OLEDs). These studies focus on the photophysical properties and application potential of such compounds in advanced electronic devices (Yang et al., 2010).

Anticancer Properties

- Prodrug Activation and Antimitotic Activity : Research on phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as prodrugs has shown their activation by CYP1A1, leading to selective anticancer activity against breast cancer cells. These compounds, through their activation mechanism, target microtubule dynamics, offering a novel approach to cancer chemotherapy (Fortin et al., 2017).

Photoluminescent Properties

- Mesomorphic Behaviour and Photoluminescence : Derivatives containing the 1,3,4-oxadiazole fluorophore have been investigated for their mesomorphic behavior and photoluminescent properties. These compounds exhibit potential applications in the field of liquid crystals and optoelectronic devices, demonstrating wide mesomorphic temperature ranges and strong fluorescence emissions (Han et al., 2010).

Mecanismo De Acción

Target of Action

The primary targets of 2-(1,3,4-Oxadiazol-2-yl)phenyl benzenesulfonate are key proteins such as AKT serine/threonine kinase 1 (AKT1) , SRC proto-oncogene, non-receptor tyrosine kinase (SRC) , and epidermal growth factor receptor (EGFR) . These proteins play crucial roles in cell proliferation and survival, making them promising targets for anticancer agents .

Mode of Action

This compound interacts with its targets by binding to these proteins, potentially inhibiting their activity . This interaction can lead to the arrest of the cell cycle at the G2 phase and induce apoptosis . Molecular docking studies suggest that this compound has a high binding affinity to these target proteins .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. By inhibiting AKT1, SRC, and EGFR, it can disrupt the signaling pathways these proteins are involved in, leading to the inhibition of cell proliferation and induction of apoptosis . The exact downstream effects on these pathways are still under investigation.

Pharmacokinetics

Similar oxadiazole compounds have been administered intraperitoneally into mice at doses of 30, 100, and 300 mg/kg . Observations were taken at two different time intervals (0.5 and 4.0 h), suggesting that the compound may have a relatively short half-life .

Result of Action

The result of the compound’s action at the molecular level is the inhibition of key proteins involved in cell proliferation and survival . At the cellular level, this leads to the arrest of the cell cycle and induction of apoptosis . The compound has shown promising growth inhibitory effects on colon cancer cells (HCT116) with an IC50 value of 8.53 μM .

Propiedades

IUPAC Name |

[2-(1,3,4-oxadiazol-2-yl)phenyl] benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4S/c17-21(18,11-6-2-1-3-7-11)20-13-9-5-4-8-12(13)14-16-15-10-19-14/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFLAHZLVSUWKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=NN=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxy-2-nitrophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2936744.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2936747.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2936749.png)

![(E)-N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2936750.png)

![2-{(E)-[(3-bromophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2936751.png)

![dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate](/img/structure/B2936752.png)

![2-Chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]acetamide](/img/structure/B2936753.png)

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2936759.png)

![3-(ethylsulfanyl)-5H,6H,7H,8H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B2936761.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2936762.png)